

Amino-PEG12-Acid CAS number and chemical formula.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amino-PEG12-Acid

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An In-depth Technical Guide to Amino-PEG12-Acid

For researchers, scientists, and professionals in drug development, **Amino-PEG12-Acid** is a critical tool in the construction of complex therapeutic molecules. This heterobifunctional linker, featuring a terminal amine group and a carboxylic acid separated by a 12-unit polyethylene glycol (PEG) chain, offers a versatile platform for bioconjugation. Its hydrophilic nature enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable component in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

Amino-PEG12-Acid is a well-defined, monodisperse PEG linker. Its structure allows for precise control over the spacing between conjugated molecules, a critical factor in optimizing the biological activity of complex constructs like ADCs and PROTACs.



Property	Value	Citations
CAS Number	1415408-69-3	[1][2][3][4][5]
Alternate CAS: 196936-04-6		
Chemical Formula	C27H55NO14	
Molecular Weight	617.72 g/mol	-
Appearance	White to off-white solid	-
Purity	Typically >95%	-
Solubility	Soluble in Water, DMSO, DMF, and MeOH	-

Synonyms: H2N-PEG12-CH2CH2COOH, Amino-PEG12-propionic acid, Amino-PEG12-COOH, NH2-PEG12-COOH.

Applications in Drug Development

The bifunctional nature of **Amino-PEG12-Acid** makes it a staple in modern bioconjugation chemistry. The terminal primary amine and carboxylic acid groups provide orthogonal handles for the sequential attachment of different molecular entities.

- Antibody-Drug Conjugates (ADCs): In ADC development, the PEG linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to mitigate aggregation and improve the overall solubility and pharmacokinetic profile of the ADC.
- PROTACs: Amino-PEG12-Acid is frequently employed as a linker in the synthesis of PROTACs. These molecules consist of two ligands connected by a linker; one binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The length and flexibility of the PEG chain are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols



The following are generalized protocols for the use of **Amino-PEG12-Acid** in bioconjugation. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is often necessary for specific applications.

Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the activation of the amine group on **Amino-PEG12-Acid** for reaction with a molecule containing a carboxylic acid.

Materials:

- Amino-PEG12-Acid
- Carboxylic acid-containing molecule
- Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
- Base (optional, for HATU): DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

Procedure:

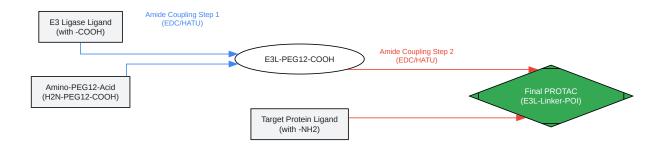
- Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
- Add the coupling agent (e.g., 1.2 equivalents of HATU) and a base if required (e.g., 3 equivalents of DIPEA).
- Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
- Add a solution of Amino-PEG12-Acid (1.0-1.1 equivalents) in the anhydrous solvent to the reaction mixture.
- Allow the reaction to proceed at room temperature for 3-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS or TLC.



 Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography or preparative HPLC.

PROTAC Synthesis Workflow

A common strategy for synthesizing a PROTAC using **Amino-PEG12-Acid** involves a sequential, two-step amide coupling process.

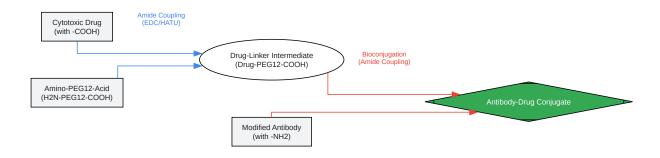


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Caption: Workflow for PROTAC synthesis using **Amino-PEG12-Acid**.

ADC Synthesis Workflow

In a simplified ADC synthesis, **Amino-PEG12-Acid** can be used to link a drug to an antibody. This often involves modification of the antibody to introduce a reactive group.



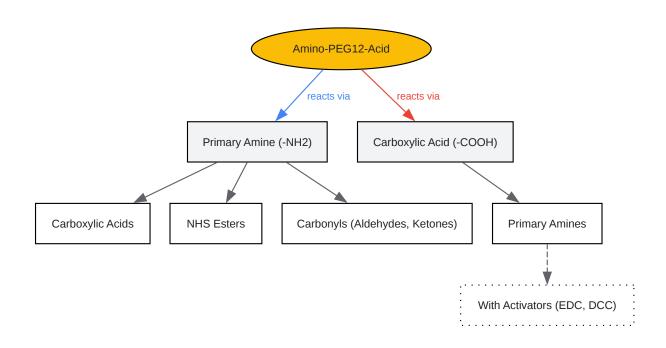


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Caption: General workflow for ADC synthesis.

Reactivity and Functionalization

The utility of **Amino-PEG12-Acid** stems from the orthogonal reactivity of its terminal functional groups.



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Caption: Reactivity of Amino-PEG12-Acid's functional groups.

The primary amine is nucleophilic and readily reacts with electrophilic groups such as activated carboxylic acids (e.g., NHS esters) or aldehydes and ketones to form imines, which can be further reduced to stable amine linkages. The terminal carboxylic acid can be activated by carbodiimides (like EDC or DCC) or other coupling agents to form a stable amide bond with primary amines.

In conclusion, **Amino-PEG12-Acid** is a fundamental building block in the field of bioconjugation and drug development. Its well-defined structure, hydrophilicity, and dual



reactivity provide researchers with a powerful tool to construct sophisticated and effective therapeutic agents.

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- To cite this document: BenchChem. [Amino-PEG12-Acid CAS number and chemical formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3102126#amino-peg12-acid-cas-number-and-chemical-formula]

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